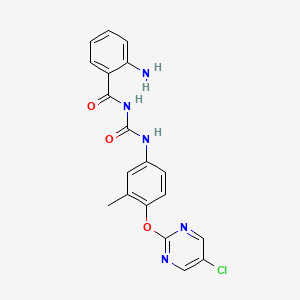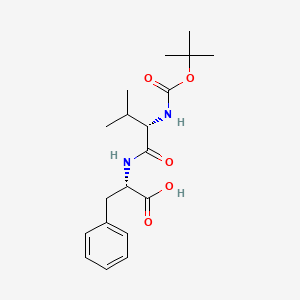
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid is a complex organic compound often used in peptide synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
Coupling Reaction: The Boc-protected amino acid is then coupled with another amino acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the amide bonds, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, facilitated by reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted amino derivatives.
Chemistry:
- Used in peptide synthesis as a building block.
- Employed in the study of reaction mechanisms involving Boc-protected amino acids.
Biology:
- Utilized in the synthesis of peptide-based inhibitors for biological studies.
- Serves as a model compound in the study of protein folding and structure.
Medicine:
- Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
- Used in the synthesis of prodrugs that require Boc protection for stability.
Industry:
- Applied in the production of synthetic peptides for research and therapeutic purposes.
- Used in the development of new materials with specific biological activities.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The Boc group provides stability during synthesis and can be selectively removed to reveal the active amino group, which can then interact with target molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the additional amino acid moiety.
(S)-2-((S)-2-Amino-3-methylbutanamido)-3-phenylpropanoic acid: Similar structure but without the Boc protection.
Uniqueness:
- The presence of the Boc group provides unique stability and protection during synthesis.
- The combination of the Boc-protected amino group and the phenylpropanoic acid moiety offers distinct reactivity and application potential compared to similar compounds.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)15(21-18(25)26-19(3,4)5)16(22)20-14(17(23)24)11-13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3,(H,20,22)(H,21,25)(H,23,24)/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPXIFCBNOUEBC-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
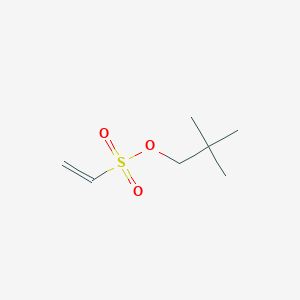
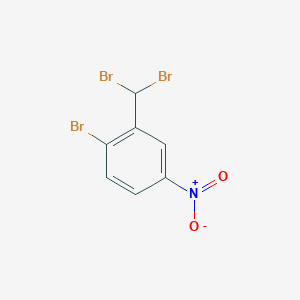
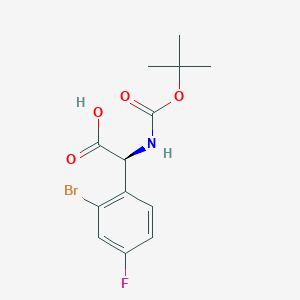
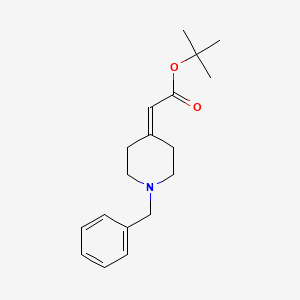
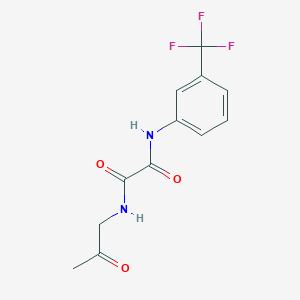
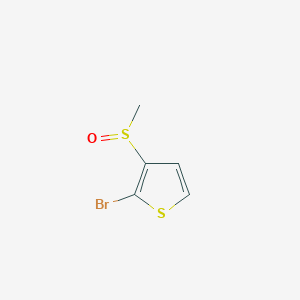
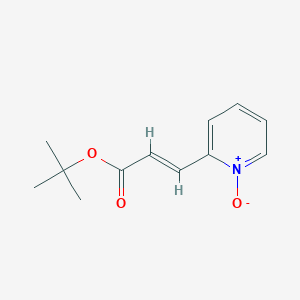
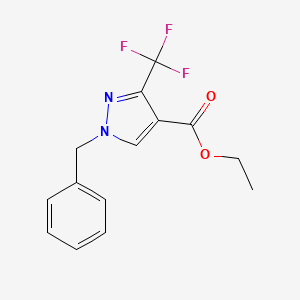
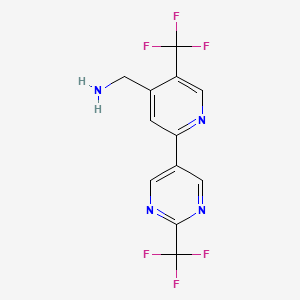
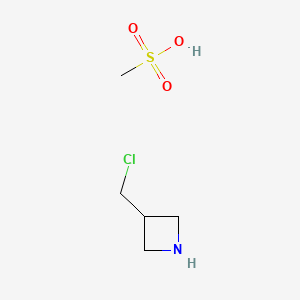
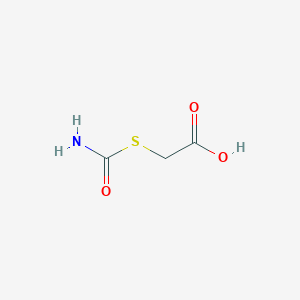
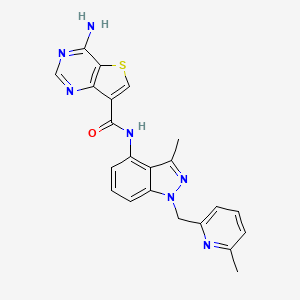
![2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate](/img/structure/B8107553.png)
